molecular formula C12H21NO3S2 B8725371 4-((5-(1,2-Dithiolan-3-yl)-1-oxopentyl)amino)butanoic acid CAS No. 59547-52-3

4-((5-(1,2-Dithiolan-3-yl)-1-oxopentyl)amino)butanoic acid

Cat. No. B8725371
CAS RN: 59547-52-3
M. Wt: 291.4 g/mol
InChI Key: PZSMUPGANZGPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((5-(1,2-Dithiolan-3-yl)-1-oxopentyl)amino)butanoic acid is a useful research compound. Its molecular formula is C12H21NO3S2 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((5-(1,2-Dithiolan-3-yl)-1-oxopentyl)amino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((5-(1,2-Dithiolan-3-yl)-1-oxopentyl)amino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59547-52-3

Product Name

4-((5-(1,2-Dithiolan-3-yl)-1-oxopentyl)amino)butanoic acid

Molecular Formula

C12H21NO3S2

Molecular Weight

291.4 g/mol

IUPAC Name

4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid

InChI

InChI=1S/C12H21NO3S2/c14-11(13-8-3-6-12(15)16)5-2-1-4-10-7-9-17-18-10/h10H,1-9H2,(H,13,14)(H,15,16)

InChI Key

PZSMUPGANZGPBF-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)NCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction was effected as described in Example 49, but using 0.65 g of methyl 4-[5-(1,2-dithiolan-3yl)pentanoylamino]butanoate (prepared as described in Example 73), 13 ml of methanol and a 1N aqueous solution of sodium hydroxide. The solvent was removed from the reaction mixture by distillation under reduced pressure. Water was added to the residue. After neutralisation with 2N aqeous hydrochloric acid, the resulting mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and then dried over anhydrous sodium sulfate. Ethyl acetate was removed from the extract by distillation under reduced pressure. The residue was recrystallized from ethyl acetate, to give 0.28 g of the title compound as yellow crystals, melting at 56 to 58° C.
Name
methyl 4-[5-(1,2-dithiolan-3yl)pentanoylamino]butanoate
Quantity
0.65 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four

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